molecular formula C13H18N4O4 B6184257 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 2624140-22-1

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B6184257
CAS RN: 2624140-22-1
M. Wt: 294.3
InChI Key:
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Description

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid, also known as TBAPA, is a synthetic compound with a wide range of applications in scientific research. TBAPA is a carboxylic acid that is composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a derivative of azetidine and pyrimidine and its structure is similar to that of many other carboxylic acids. TBAPA has been used in a variety of laboratory experiments and scientific research applications, and has been found to possess a range of biochemical and physiological effects. In

Scientific Research Applications

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including anti-tubercular agents, anti-inflammatory agents, and antifungal agents. 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has also been used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes, such as cyclooxygenase-2. In addition, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has been used in the synthesis of drugs and other compounds for the treatment of cancer, Alzheimer’s disease, and other diseases.

Mechanism of Action

The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid is not fully understood. However, it is believed that it may act as a proton donor or acceptor, or as a hydrogen bond acceptor. It is also believed that 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid may act as an inhibitor of enzymes, such as cyclooxygenase-2, by binding to specific sites on the enzyme and preventing its activity.
Biochemical and Physiological Effects
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has been found to possess a range of biochemical and physiological effects. In laboratory experiments, it has been found to be a potent inhibitor of cyclooxygenase-2, an enzyme involved in the synthesis of inflammatory mediators. In addition, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has been found to have anti-tumor, anti-inflammatory, and antifungal properties. It has also been found to have an effect on the metabolism of cholesterol and to have a role in the regulation of blood sugar levels.

Advantages and Limitations for Lab Experiments

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it is a relatively potent inhibitor of cyclooxygenase-2. However, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid also has several limitations. It is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is not very soluble in organic solvents, which can make it difficult to use in organic synthesis.

Future Directions

There are a variety of potential future directions for 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid. It could be further studied for its potential use in the synthesis of new compounds, such as anti-tubercular agents and anti-inflammatory agents. In addition, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid could be further studied for its potential use in the synthesis of drugs and other compounds for the treatment of cancer, Alzheimer’s disease, and other diseases. It could also be further studied for its potential use as an inhibitor of enzymes, such as cyclooxygenase-2, and for its potential role in the regulation of blood sugar levels. Finally, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid could be further studied for its potential use as a catalyst in the synthesis of polymers.

Synthesis Methods

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid can be synthesized through a variety of methods. One method involves the reaction of tert-butyl isocyanate with pyrimidine-5-carboxylic acid in the presence of a base. This results in the formation of an intermediate, which is then reacted with a tert-butyl amine to form 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid. Another method involves the reaction of tert-butyl isocyanate with azetidine-1-carboxylic acid in the presence of a base. This also results in the formation of an intermediate, which is then reacted with a tert-butyl amine to form 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid' involves the protection of the amine group in the azetidine ring, followed by the reaction of the protected amine with pyrimidine-5-carboxylic acid. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine. The Boc group is then removed to reveal the amine, which is then reacted with pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "3-aminomethylazetidine", "tert-butyl chloroformate", "pyrimidine-5-carboxylic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "acetonitrile", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate" ], "Reaction": [ "Protection of the amine group in 3-aminomethylazetidine with tert-butyl chloroformate and triethylamine in dichloromethane to form 3-{[(tert-butoxy)carbonyl]amino}methylazetidine", "Reaction of 3-{[(tert-butoxy)carbonyl]amino}methylazetidine with pyrimidine-5-carboxylic acid and diisopropylethylamine in acetonitrile to form the final product, 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid", "Removal of the Boc protecting group with hydrochloric acid in acetonitrile", "Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane", "Washing of the organic layer with water and drying over sodium bicarbonate", "Evaporation of the solvent to obtain the final product as a white solid" ] }

CAS RN

2624140-22-1

Product Name

2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid

Molecular Formula

C13H18N4O4

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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